4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes both amino and hydroxy functional groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2,5-cyclohexadien-1-one with ammonia or an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated cyclohexadienone derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic attacks, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure but with methoxy groups instead of amino and hydroxy groups.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: Similar cyclohexadienone core with different substituents.
Uniqueness
4-Amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with similar compounds lacking these groups.
Properties
CAS No. |
90265-32-0 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-amino-4-hydroxy-2,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H11NO2/c1-5-4-8(9,11)6(2)3-7(5)10/h3-4,11H,9H2,1-2H3 |
InChI Key |
TWMCMEYAPUAHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1(N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.